3-([1-(Chloromethyl)cyclobutyl]methyl)furan
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Overview
Description
3-([1-(Chloromethyl)cyclobutyl]methyl)furan is an organic compound with the molecular formula C10H13ClO It is characterized by a furan ring substituted with a chloromethylcyclobutylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Chloromethyl)cyclobutyl]methyl)furan typically involves the reaction of furan with a chloromethylcyclobutylmethyl precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-([1-(Chloromethyl)cyclobutyl]methyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloromethyl group can produce a variety of substituted furans.
Scientific Research Applications
3-([1-(Chloromethyl)cyclobutyl]methyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-([1-(Chloromethyl)cyclobutyl]methyl)furan involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the chloromethyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
3-([1-(Chloromethyl)cyclobutyl]methyl)pyrrole: Contains a pyrrole ring, offering different electronic properties.
Uniqueness
3-([1-(Chloromethyl)cyclobutyl]methyl)furan is unique due to its combination of a furan ring and a chloromethylcyclobutylmethyl group. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H13ClO |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-[[1-(chloromethyl)cyclobutyl]methyl]furan |
InChI |
InChI=1S/C10H13ClO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7H,1,3-4,6,8H2 |
InChI Key |
BPVQLUJXXHTHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=COC=C2)CCl |
Origin of Product |
United States |
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